molecular formula C14H17N5O2 B7074949 N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-1H-pyrazole-4-carboxamide

N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-1H-pyrazole-4-carboxamide

Cat. No.: B7074949
M. Wt: 287.32 g/mol
InChI Key: USQSZDQKPVLDCQ-UHFFFAOYSA-N
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Description

N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-1H-pyrazole-4-carboxamide is a compound that features a unique combination of heterocyclic structures, including oxadiazole and pyrazole rings. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Properties

IUPAC Name

N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c20-11(10-7-15-16-8-10)18-14(5-1-2-6-14)13-17-12(21-19-13)9-3-4-9/h7-9H,1-6H2,(H,15,16)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQSZDQKPVLDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=NOC(=N2)C3CC3)NC(=O)C4=CNN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives under mild conditions. For instance, amidoximes can react with cyclic anhydrides in a NaOH–DMSO medium at ambient temperature to form the oxadiazole ring .

The cyclopentyl group can be introduced through a cyclization reaction involving appropriate precursors. The final step involves the formation of the pyrazole ring, which can be achieved through the reaction of hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and pyrazole rings can interact with active sites of enzymes, inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-1H-pyrazole-4-carboxamide is unique due to the combination of oxadiazole and pyrazole rings, which can provide a synergistic effect in its biological activity. This makes it a promising candidate for further research and development in various fields.

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